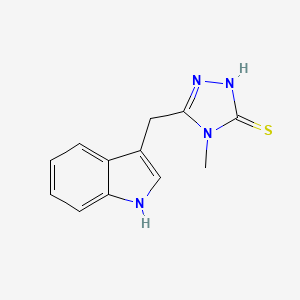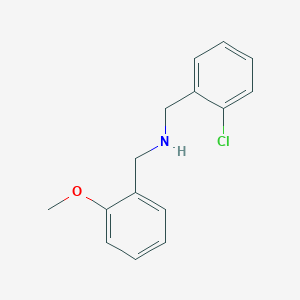
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are important in many natural products and biologically active compounds . They are found in proteins in the form of amino acids, such as tryptophan, and are present in several drugs . They are also found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions like the Mannich reaction . For example, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, they can be involved in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . They are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, which makes them potential candidates for cancer treatment.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections.
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders.
Antiviral Activity
Indole derivatives possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activities . They can be used in the treatment of various inflammatory diseases.
Antioxidant Activity
Indole derivatives have antioxidant properties . They can help in neutralizing harmful free radicals in the body, thus preventing oxidative stress and related diseases.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . They can be used in the development of new drugs for the treatment of diabetes.
Antimalarial Activity
Indole derivatives have antimalarial properties . They can be used in the development of new drugs for the treatment of malaria.
Mecanismo De Acción
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They can interact with multiple receptors, making them useful in developing new therapeutic agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-16-11(14-15-12(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGGUBBBRVURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2782994.png)

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2783002.png)
![(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B2783003.png)
![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)
![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)